4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives based on the pyrazinamide scaffold. These derivatives were specifically tailored to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthetic route likely includes modifications to the benzamide core, piperazine ring, and pyrazine moiety.
Molecular Structure Analysis
The molecular formula of 4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide is C22H24N4O3 . To visualize its structure, we can refer to computational models or experimental data. The compound likely features a benzamide group, a piperazine ring, and a prop-2-enoylamino side chain.
Future Directions
: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12594–12605. Read more
Properties
IUPAC Name |
4-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-20(27)24-15-16-3-5-18(6-4-16)22(29)26-13-11-25(12-14-26)19-9-7-17(8-10-19)21(23)28/h2-10H,1,11-15H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAHJFLKQRMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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